molecular formula C11H14O2 B14730110 2-(2-Methylphenyl)-1,3-dioxane CAS No. 5663-39-8

2-(2-Methylphenyl)-1,3-dioxane

Cat. No.: B14730110
CAS No.: 5663-39-8
M. Wt: 178.23 g/mol
InChI Key: JEXRDFJVEPBRHO-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-methylphenol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the dioxane ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups.

Scientific Research Applications

2-(2-Methylphenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-Methylphenyl)-1,3-dioxolane
  • 2-(2-Methylphenyl)-1,3-dioxepane
  • 2-(2-Methylphenyl)-1,4-dioxane

Comparison: 2-(2-Methylphenyl)-1,3-dioxane is unique due to its specific ring size and substitution pattern. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the dioxane ring provides a distinct spatial arrangement that can influence its interactions with other molecules.

Properties

CAS No.

5663-39-8

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methylphenyl)-1,3-dioxane

InChI

InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

JEXRDFJVEPBRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2OCCCO2

Origin of Product

United States

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